(4-Oxo-5-phenyl-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid
Description
(4-Oxo-5-phenyl-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid (CAS: 371139-35-4) is a heterocyclic compound featuring a thieno[2,3-d]pyrimidinone core substituted with a phenyl group at position 5 and an acetic acid moiety at position 3. Its molecular formula is C₁₄H₁₀N₂O₃S, with a molecular weight of 286.31 g/mol . The compound belongs to the pyrimidine and carboxylic acid classes, characterized by a fused thiophene-pyrimidine ring system.
Properties
IUPAC Name |
2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S/c17-11(18)6-16-8-15-13-12(14(16)19)10(7-20-13)9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIQKORHORESIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641711 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Solvent and Temperature Effects
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 40°C | 72 | 95 |
| THF, Reflux | 65 | 89 |
| Acetic Acid, Reflux | 82 | 98 |
Data adapted from cyclocondensation studies. Acetic acid as solvent enhances both yield and purity due to its dual role as catalyst and proton donor.
Catalytic Additives
-
PTSA (p-toluenesulfonic acid) : Accelerates cyclization but reduces purity (85%) due to side reactions.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
IR (KBr) : Peaks at 1690 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N), and 660 cm⁻¹ (C-S).
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¹H NMR (400 MHz, CDCl₃) : δ 7.8–8.1 ppm (thienopyrimidine H), δ 4.2 ppm (CH₂COOH), δ 12.1 ppm (COOH).
Challenges and Mitigation Strategies
Regioselectivity in Alkylation
The phenyl group at position 5 induces steric hindrance, favoring substitution at position 3. Using bulky bases (e.g., DBU) minimizes di-substitution.
Hydrolysis of Ester Intermediates
Controlled hydrolysis with LiOH in THF/water (0°C) prevents decarboxylation, achieving 90% conversion.
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactors operating at 100°C with residence time ≤5 minutes enhance throughput (2.5 kg/day) while reducing solvent waste.
Green Chemistry Approaches
-
Solvent Recycling : Ethyl acetate recovery via distillation reduces costs by 40%.
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Catalyst Reuse : Immobilized lipases retain 80% activity after 5 cycles for ester hydrolysis.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
(4-Oxo-5-phenyl-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, such as halogens or alkyl groups.
Scientific Research Applications
(4-Oxo-5-phenyl-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid has several scientific research applications, including:
Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (4-Oxo-5-phenyl-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes critical differences between the target compound and its analogs:
Functional and Pharmacological Implications
- Phenyl vs. Fluorophenyl Substitution: The fluorinated analog (CAS 451461-16-8) exhibits higher molecular weight (304.3 vs.
- Cyclopenta Fusion (CAS 371206-03-0) : The fused cyclopenta ring may alter ring strain and conformational flexibility, impacting binding to biological targets .
- Thiophene Substituent (CAS 790272-38-7) : The thiophene group could enhance π-stacking interactions in hydrophobic binding pockets compared to phenyl .
Physicochemical Properties
- Solubility : All analogs share a carboxylic acid group, promoting ionization and aqueous solubility at physiological pH. However, bulky substituents (e.g., phenyl, thiophene) increase lipophilicity (logP), affecting bioavailability.
- Acidity : The pKa of the acetic acid moiety (~3–4) ensures deprotonation in physiological conditions, facilitating interactions with basic residues in target proteins.
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of (4-Oxo-5-phenyl-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid in synthetic batches?
- Methodological Answer : Structural confirmation involves a combination of analytical techniques:
- NMR Spectroscopy : Analyze - and -NMR spectra to verify the thienopyrimidine core, phenyl ring, and acetic acid moiety.
- Mass Spectrometry (MS) : Confirm the molecular ion peak (MW 210.21) and fragmentation patterns.
- Elemental Analysis : Validate the empirical formula (CHNOS) by matching experimental and theoretical compositions.
- CAS Registry Cross-Reference : Use the unique identifier (CAS 18740-34-6) to compare with published spectral libraries .
Q. What are the optimized synthetic routes for this compound, and how are key intermediates characterized?
- Methodological Answer : Synthesis typically involves cyclization of thiophene precursors followed by functionalization:
- Step 1 : React 2-aminothiophene-3-carboxylic acid derivatives with phenylacetic acid chloride under reflux to form the thienopyrimidinone core.
- Step 2 : Introduce the acetic acid side chain via nucleophilic substitution or coupling reactions.
- Key Conditions : Use anhydrous solvents (DMF, THF), catalytic bases (e.g., NaOAc), and inert atmospheres to minimize side reactions.
- Intermediate Characterization : Monitor reactions via TLC and HPLC. Confirm intermediates using IR spectroscopy (C=O stretch at ~1700 cm) and melting point analysis .
Advanced Research Questions
Q. How do structural modifications at the 5-phenyl position influence the compound’s biological activity, and what methods validate these effects?
- Methodological Answer :
- Synthetic Strategy : Synthesize analogs with substituents (e.g., electron-withdrawing -F, -NO or electron-donating -OCH) at the phenyl ring’s para/meta positions.
- Biological Assays : Test analogs in antimicrobial (MIC assays) and anticancer (cell viability assays) models. Compare IC values to establish structure-activity relationships (SAR).
- Computational Validation : Perform molecular docking to assess binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase). Use ADMET prediction tools to evaluate pharmacokinetic profiles .
Q. What strategies resolve contradictions in reported biological activity data for thieno[2,3-d]pyrimidine derivatives?
- Methodological Answer : Discrepancies often arise from assay variability or structural impurities. Mitigation approaches include:
- Standardized Protocols : Replicate studies under uniform conditions (e.g., cell line passage number, serum concentration).
- Purity Validation : Use HPLC (>95% purity) and LC-MS to exclude confounding effects from byproducts.
- Meta-Analysis : Aggregate data from multiple studies to identify trends. For example, fluorinated derivatives (e.g., 4-fluorophenyl analogs) consistently show enhanced antimicrobial activity compared to unsubstituted analogs .
Q. Which advanced analytical techniques quantify the compound in complex matrices (e.g., serum, tissue), and how are they validated?
- Methodological Answer :
- LC-MS/MS : Employ reverse-phase chromatography (C18 column) with electrospray ionization (ESI) in negative mode. Optimize MRM transitions for the parent ion (m/z 210.21 → fragment ions).
- Validation Parameters : Assess linearity (R > 0.99), LOD/LOQ (≤10 ng/mL), recovery (85–115%), and matrix effects (ion suppression <20%).
- Internal Standards : Use deuterated analogs (e.g., -acetic acid derivative) to correct for extraction variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
